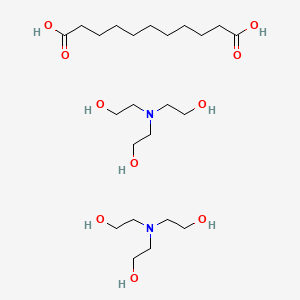
Einecs 285-131-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound likely follows similar synthetic routes but on a larger scale. The process would involve the precise measurement and mixing of raw materials, followed by the reaction under optimized conditions to maximize yield and purity. The final product would then be purified and tested to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of undecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol (1:2), involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid: A similar dicarboxylic acid with one less carbon atom.
Dodecanedioic acid: A dicarboxylic acid with one more carbon atom.
2,2’,2’'-Nitrilotriethanol: The triethanolamine component of the compound.
Uniqueness
Undecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:2), is unique due to its specific combination of undecanedioic acid and 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
85030-07-5 |
|---|---|
Molecular Formula |
C23H50N2O10 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.2C6H15NO3/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*8-4-1-7(2-5-9)3-6-10/h1-9H2,(H,12,13)(H,14,15);2*8-10H,1-6H2 |
InChI Key |
ZNTMQZFNYHPDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















